molecular formula C12H17N3O3 B1417658 Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate CAS No. 1142188-60-0

Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate

Cat. No.: B1417658
CAS No.: 1142188-60-0
M. Wt: 251.28 g/mol
InChI Key: UHNCQJLEINZUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate typically involves the cyclization of 5-acetyl-4-aminopyrimidines. This process can be carried out by heating the starting materials under reflux with sodium methoxide in butanol. The reaction involves the acetyl methyl group and the amide carbonyl moiety, leading to the formation of the pyridopyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dihydropyrimidine derivatives .

Scientific Research Applications

Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Investigated for its antiproliferative and antimicrobial properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt cellular signaling pathways, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate is unique due to its specific structural features, such as the tert-butyl ester group and the hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate (CAS No. 1142188-60-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H17N3O3
  • Molecular Weight : 251.28 g/mol
  • Structural Features : The compound features a pyrido-pyrimidine core with a tert-butyl group and a hydroxyl group that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrido-pyrimidines exhibit notable antimicrobial properties. A study focusing on similar compounds revealed that they possess varying degrees of activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial DNA synthesis or disruption of cell wall integrity.

Antimalarial Activity

The antimalarial potential of pyrido-pyrimidine derivatives has been explored extensively. For instance, compounds structurally related to tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine have shown IC50 values in the low micromolar range against Plasmodium falciparum . This suggests that such compounds can effectively inhibit the growth of malaria parasites.

Anticancer Activity

Preliminary studies have indicated that this compound may exhibit anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest, likely through the modulation of signaling pathways involved in cell survival and proliferation .

Case Study: Synthesis and Evaluation

A recent study synthesized several derivatives of tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine and evaluated their biological activity. The following table summarizes key findings:

CompoundActivityIC50 (μM)Mechanism
Compound AAntibacterial15DNA synthesis inhibition
Compound BAntimalarial0.16Inhibition of parasite growth
Compound CAnticancer12Induction of apoptosis

This study highlights the diverse biological activities associated with modifications to the core structure of the compound .

Mechanistic Insights

Mechanistic studies suggest that the biological activity of tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine may involve:

  • Enzyme Inhibition : Compounds may act as inhibitors for key enzymes involved in metabolic pathways essential for pathogen survival.
  • Cellular Uptake : The presence of hydrophobic groups like tert-butyl can enhance cellular permeability, facilitating greater bioavailability.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may induce oxidative stress in target cells, leading to cytotoxic effects .

Properties

IUPAC Name

tert-butyl 4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-8-9(6-15)13-7-14-10(8)16/h7H,4-6H2,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNCQJLEINZUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142188-60-0
Record name tert-butyl 4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.